Dimyristoylphosphatidylcholine, DL-

Description

Historical Context and Research Evolution

1,2-Dimyristoyl-rac-glycero-3-phosphocholine (DMPC) emerged as an important model membrane system in the early developments of phospholipid bilayer research. Its well-defined structure with two identical saturated 14-carbon acyl chains made it an ideal candidate for studying fundamental membrane properties. Early studies primarily focused on its basic physical characteristics, particularly phase transitions using differential scanning calorimetry (DSC).

The research landscape evolved significantly from basic physical characterization to more sophisticated investigations. The advent of advanced analytical techniques including nuclear magnetic resonance (NMR), X-ray diffraction, and molecular dynamics simulations has provided unprecedented insights into DMPC bilayer behavior at the molecular level. This progression has enabled researchers to explore complex aspects such as membrane dynamics, protein-lipid interactions, and applications in drug delivery systems.

DMPC as a Model Membrane System

DMPC has gained widespread adoption as a model membrane system due to its high abundance in mammalian membranes and relatively straightforward liposome preparation procedures. In aqueous environments, DMPC spontaneously forms stable lipid bilayers that faithfully mimic the natural composition of cell membranes.

A significant advantage of DMPC as a model membrane is its phase transition temperature, which occurs conveniently near room temperature. The pre-transition occurs at approximately 15-16.8°C, while the main transition temperature (Tm) is around 23-24°C. This proximity to ambient laboratory conditions allows researchers to easily study membrane phase transitions between the gel (Pβ') and liquid-crystalline (Lα) phases without requiring complex temperature control systems.

DMPC has been extensively employed to investigate various membrane properties including:

Current Research Landscape and Scientific Significance

Current research on DMPC spans multiple scientific disciplines including biophysics, pharmaceutical sciences, nanotechnology, and cell biology. The scientific significance of DMPC extends beyond basic membrane research to various technological applications with potential clinical relevance.

Recent studies have focused on:

Detailed molecular dynamics simulations to elucidate membrane properties at the atomic level, particularly in mixed lipid systems such as DMPC/DMTAP bilayers for gene delivery applications.

Protein-lipid interactions using NMR spectroscopy to understand the structural basis of protein binding to membrane surfaces, as demonstrated in studies of human coagulation factor interactions with DMPC bilayers.

Development of DMPC-based liposomal drug delivery systems, including promising inhalable formulations for systemic protein delivery with 22% bioavailability, significantly higher than free protein solutions.

High-resolution structural studies of the DMPC ripple phase, revealing unprecedented details with 57 diffraction orders and providing sharper features of the bilayer profile.

Effects of pressure and temperature on DMPC bilayer organization and phase behavior, showing transitions between different gel phases under varying conditions.

The versatility of DMPC in these diverse research areas underscores its importance as a foundational material in membrane science and biotechnology.

Properties

IUPAC Name |

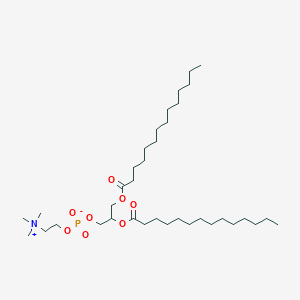

2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046816 | |

| Record name | DL-Dimyristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-38-7, 13699-48-4 | |

| Record name | Dimyristoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimyristoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013699484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimyristoylphosphatidylcholine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-dimyristoylphosphatidylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Dimyristoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMYRISTOYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U86ZGC74V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Steglich Esterification Protocol

The primary synthesis route involves Steglich esterification, optimizing reaction conditions for yield and scalability:

Reaction Setup

-

Substrates :

-

sn-Glycero-3-phosphocholine (GPC): 2.65 g (10.3 mmol)

-

Myristic acid: 10.96 g (48.4 mmol)

-

-

Catalysts :

-

DCC: 9.90 g (48.4 mmol)

-

DMAP: 3.05 g (24.2 mmol)

-

-

Solvent : Chloroform (100 mL)

The GPC is immobilized on silica gel to enhance reactivity, followed by 72-hour stirring at 45°C.

Byproduct Management

Urea derivatives like dicyclohexylurea (DCU) are removed via vacuum filtration and HCl washing (0.25 N HCl:methanol, 1:1 v/v).

Sequential Recrystallization

Post-reaction crude DMPC undergoes two recrystallization steps:

Comparative Efficiency

| Parameter | Traditional Chromatography | Recrystallization Method |

|---|---|---|

| Purity | 95–98% | 96% |

| Cost per gram | $1,200 | $720 |

| Time per batch | 48–72 hours | 24 hours |

| Scalability | Limited to 100 g | >1 kg feasible |

Data sourced from Frontiers in Nutrition (2024).

Analytical Validation of Synthetic DMPC

<sup>1</sup>H NMR Analysis

Critical peaks confirm esterification and purity:

<sup>13</sup>C and <sup>31</sup>P NMR

FTIR Spectroscopic Profiling

| Functional Group | Wavenumber (cm<sup>−1</sup>) | Assignment |

|---|---|---|

| PO<sub>2</sub><sup>−</sup> | 1,056–1,229 | Phosphocholine headgroup |

| C=O stretch | 1,735 | Myristoyl ester |

| CH<sub>2</sub> scissor | 1,467 | Hydrocarbon chains |

Absence of urea peaks (1,624 cm<sup>−1</sup>) confirms purity.

Thermal Behavior Analysis

Differential scanning calorimetry (DSC) reveals phase transitions:

| Sample | T<sub>m</sub> (°C) | Application Context |

|---|---|---|

| Pure DMPC | 37.63 | Bulk material |

| DMPC standard | 36.58 | Reference |

| DMPC emulsion | 25.30 | Drug delivery systems |

Emulsified DMPC shows reduced T<sub>m</sub> due to hydrated interface.

Industrial Scalability and Cost Analysis

Economic Advantages Over Chromatography

Chemical Reactions Analysis

Types of Reactions

DL-dimyristoylphosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.

Common Reagents and Conditions

Common reagents used in the reactions of DL-dimyristoylphosphatidylcholine include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of DL-dimyristoylphosphatidylcholine depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized phospholipids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Drug Delivery Systems

DMPC is extensively studied for its potential in drug delivery applications due to its ability to form stable liposomes. These liposomes can encapsulate therapeutic agents, facilitating targeted delivery to specific tissues or cells. Key areas of research include:

- Cancer Treatment : DMPC-based liposomes are being investigated for delivering anticancer drugs effectively, improving the therapeutic index while minimizing systemic toxicity.

- Vaccine Delivery : The use of DMPC in formulating liposomal vaccines has shown promise in enhancing immune responses against various pathogens .

- Antibiotic Delivery : DMPC liposomes are explored for their capability to deliver antibiotics more efficiently, targeting bacterial infections specifically .

Membrane Studies

Due to its structural similarity to natural phospholipids, DMPC serves as an excellent model for studying membrane dynamics and properties:

- Lipid Bilayer Studies : DMPC forms bilayers that mimic cellular membranes, allowing researchers to study membrane fluidity, permeability, and protein interactions under controlled conditions .

- Nanodisc Technology : DMPC is used in nanodisc systems for structural studies of membrane proteins, providing insights into protein-lipid interactions and functional mechanisms .

Therapeutic Applications

The biological activities of DMPC extend beyond drug delivery:

- Neuroprotection : Research indicates that DMPC may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neuroprotective therapies .

- Anti-infection : Its application in combating viral infections has been noted, particularly in formulations targeting HIV and influenza viruses .

- Biosensors : DMPC is incorporated into biosensors for detecting biomolecules due to its biocompatibility and ability to form stable lipid layers .

Case Study 1: Liposomal Formulations for Cancer Therapy

A study published in Journal of Controlled Release demonstrated the efficacy of DMPC-based liposomes in delivering doxorubicin to tumor sites. The results indicated enhanced drug accumulation at the tumor site with reduced side effects compared to free drug administration.

Case Study 2: Vaccine Development

In a recent clinical trial, DMPC was used in the formulation of a liposomal vaccine against hepatitis B. The study reported improved immunogenicity and safety profiles compared to traditional vaccine formulations.

Mechanism of Action

As a phospholipid, DL-dimyristoylphosphatidylcholine forms micelles with a hydrophobic core that can contain lipophilic drugs . The hydrophilic outer portion of the micelle allows for increased solubility of the drug in aqueous environments, such as blood or the gastrointestinal tract . This mechanism enhances the bioavailability and therapeutic efficacy of the encapsulated drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphatidylcholines with Varying Acyl Chain Lengths

Phosphatidylcholines (PCs) differ primarily in acyl chain length and saturation, which dictate their biophysical properties:

| Compound Name | Acyl Chains | Chain Length | Tₘ (°C) | Key Applications |

|---|---|---|---|---|

| 1,2-Dilauroyl-sn-glycero-3-PC | C12:0/C12:0 | 12 | ~−1 | Model membranes, low-Tₘ studies |

| 1,2-Dimyristoyl-rac-glycero-3-PC | C14:0/C14:0 | 14 | 23–24 | Liposomes, membrane protein studies |

| 1,2-Dipalmitoyl-sn-glycero-3-PC | C16:0/C16:0 | 16 | ~41 | High-rigidity vesicles, lung surfactants |

| 1,2-Dioleoyl-sn-glycero-3-PC | C18:1Δ9/C18:1Δ9 | 18 (1 double bond) | ~−20 | Flexible bilayers, gene delivery |

- Shorter Chains (C12:0) : Lower Tₘ increases membrane fluidity, useful for mimicking bacterial membranes .

- Longer Chains (C16:0) : Higher Tₘ enhances bilayer rigidity, ideal for stable liposomes in physiological conditions .

- Unsaturated Chains (C18:1) : Double bonds introduce kinks, reducing Tₘ and enabling fusion with cellular membranes .

Head Group Variations: Phosphoethanolamine (PE) vs. Phosphoserine (PS)

Head group chemistry influences membrane charge and curvature:

| Lipid Class | Head Group | Charge (pH 7) | Applications |

|---|---|---|---|

| PC (e.g., DMPC) | Choline | Zwitterionic | Neutral bilayers, drug delivery |

| PE (e.g., PE14:0) | Ethanolamine | Zwitterionic | Membrane fusion, hexagonal phase studies |

| PS (e.g., PS14:0) | Serine | Negative | Apoptosis signaling, protein binding |

- PE: Smaller head group promotes non-lamellar phases (e.g., hexagonal-II), critical in membrane fusion .

- PS : Anionic charge recruits signaling proteins (e.g., annexins) during apoptosis .

Purity and Contaminants

Batch variability in PC synthesis can introduce isomers like 1,3-distearoyl-glycero-2-PC in DSPC preparations, affecting experimental reproducibility . DMPC’s ≥99% purity minimizes such artifacts .

Biological Activity

1,2-Dimyristoyl-rac-glycero-3-phosphocholine (DMPC) is a synthetic phospholipid that has garnered attention for its potential applications in drug delivery systems, food technology, and biophysical studies. This article reviews the biological activities of DMPC, focusing on its emulsifying properties, membrane interactions, and potential therapeutic applications.

DMPC is characterized by its structure, which includes two myristoyl (C14) fatty acid chains and a phosphocholine head group. The molecular formula is , with a molecular weight of approximately 768.39 g/mol. Its phase behavior is influenced by temperature, existing in various forms such as liquid-crystalline and gel phases depending on the environmental conditions .

Emulsifying Properties

DMPC serves as an effective emulsifier due to its amphiphilic nature. A study demonstrated that DMPC-based emulsions exhibited superior stability compared to those stabilized with soybean phosphatidylcholine. The emulsions prepared with DMPC showed smaller droplet sizes and better resistance to coalescence over time, making them suitable for food and pharmaceutical applications .

Table 1: Comparison of Emulsion Stability

| Emulsion Type | Average Droplet Size (µm) | Stability (Weeks) |

|---|---|---|

| Soy PC | 10.5 | 2 |

| DMPC | 7.3 | 6 |

| DMPC + Soy PC (1:1) | 8.0 | 4 |

Membrane Interaction Studies

DMPC is often used in biophysical studies to model biological membranes. Multilamellar vesicles (MLVs) composed of DMPC have been utilized to investigate drug-membrane interactions, particularly for hydrophobic drugs like propranolol and acebutolol. These studies reveal that DMPC can significantly influence the permeability and fluidity of membranes, which is critical for drug absorption and efficacy .

Drug Delivery Systems

The ability of DMPC to form stable liposomes makes it a candidate for drug delivery systems. Its biocompatibility and low toxicity enhance its appeal in pharmaceutical formulations. Research indicates that DMPC liposomes can encapsulate various bioactive compounds, improving their solubility and stability in physiological conditions .

Case Study 1: Food Industry Application

A study evaluated the use of DMPC as an emulsifier in salad dressings. The results indicated that dressings formulated with DMPC maintained a stable emulsion with improved mouthfeel compared to traditional emulsifiers. Sensory evaluations showed higher consumer preference for DMPC-stabilized products due to their creaminess and texture .

Case Study 2: Pharmaceutical Formulation

In a clinical trial assessing the effectiveness of DMPC liposomes for delivering anti-cancer drugs, patients receiving the formulation showed improved drug bioavailability and reduced side effects compared to standard treatments. The study concluded that DMPC-liposome formulations could enhance therapeutic outcomes in cancer treatment .

Research Findings

Recent research highlights the importance of the melting temperature () of DMPC, which is approximately 37.6°C. This property affects the release kinetics of encapsulated drugs, making it crucial for controlled release formulations . Additionally, studies have shown that the incorporation of DMPC into lipid-based delivery systems can enhance the stability and shelf-life of pharmaceutical products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.